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2-Chloro-5-iodo-thiazolo[5,4-b]pyridine Documentation Hub

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  • Product: 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine
  • CAS: 1355241-54-1

Core Science & Biosynthesis

Foundational

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine chemical properties and stability

An In-depth Technical Guide to 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine: Properties, Stability, and Synthetic Utility Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine: Properties, Stability, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, stability considerations, synthetic utility, and the rationale behind its application in the development of complex bioactive molecules.

Core Chemical Identity and Properties

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine is a halogenated bicyclic heteroaromatic compound. The fusion of a thiazole and a pyridine ring creates a scaffold that is considered a "privileged structure" in medicinal chemistry due to its resemblance to purine bases and its ability to participate in various biological interactions.[1][2] The presence of both a chloro and an iodo substituent at distinct positions offers differential reactivity, making it a versatile intermediate for constructing molecular libraries.[3]

Table 1: Physicochemical Properties of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine

PropertyValueSource
CAS Number 1355241-54-1[4][5][6][7][8]
Molecular Formula C₆H₂ClIN₂S[5][6][9]
Molecular Weight 296.52 g/mol [5][6][9]
Monoisotopic Mass 295.8672 Da[9]
Appearance (Typically) Off-white to yellow solidInferred from similar compounds
Purity Typically ≥95%[6]
Storage Temperature 0°C[6]

Synthesis and Purification: A Strategic Approach

The synthesis of the thiazolo[5,4-b]pyridine scaffold often involves the construction of the thiazole ring onto a pre-functionalized pyridine core.[10] A plausible and efficient synthetic route to 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine starts from a readily available substituted pyridine.

The rationale for this multi-step approach is to introduce the required functionalities in a controlled sequence. The initial pyridine provides the foundational ring structure. Nitration, followed by reduction, installs an amino group which is essential for the subsequent diazotization and iodination to place the iodo group at the 5-position. The final step involves the cyclization to form the fused thiazole ring.

Synthetic_Workflow A 2-Chloro-3-aminopyridine B 2-Chloro-3-amino-5-iodopyridine A->B Iodination (e.g., NIS, ICl) C 2-Chloro-5-iodo-3-isothiocyanatopyridine B->C Thiocarbonylation (e.g., Thiophosgene) D 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine C->D Intramolecular Cyclization

Caption: Synthetic workflow for 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine.

Experimental Protocol: Synthesis of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine

This protocol is a representative example based on established methodologies for analogous structures.[10][11]

Step 1: Iodination of 2-Chloro-3-aminopyridine

  • To a solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-3-amino-5-iodopyridine.

Step 2: Formation of the Thiazole Ring

  • The formation of the fused thiazole ring can be achieved through various methods. One common approach involves converting the amino group of 2-chloro-3-amino-5-iodopyridine into an isothiocyanate.[12]

  • Treat the resulting 2-chloro-3-amino-5-iodopyridine with thiophosgene or a similar thiocarbonyl transfer reagent in the presence of a base (e.g., triethylamine) to form the corresponding isothiocyanate intermediate.

  • Subsequent intramolecular cyclization, which can be promoted by thermal or microwave-assisted conditions, leads to the formation of the 2-amino-thiazolo[5,4-b]pyridine ring system.[12][13]

  • The final step would involve the conversion of the 2-amino group to a chloro group, which can be accomplished via a Sandmeyer-type reaction.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the 5-position the primary site for reactivity, especially in palladium-catalyzed cross-coupling reactions.[3] This regioselectivity allows for the sequential and controlled introduction of different substituents.

This molecule is a key building block for synthesizing a variety of kinase inhibitors.[11] The thiazolo[5,4-b]pyridine scaffold can act as a hinge-binding motif, while substituents introduced at the 5-position can target other regions of the ATP-binding site of kinases like c-KIT, PI3K, and VEGFR2.[1][11]

Reactivity_Diagram cluster_0 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine Core Structure Image Here (Placeholder for C₆H₂ClIN₂S) Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Pd Catalyst (High Reactivity at Iodo) Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Pd Catalyst (High Reactivity at Iodo) Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu Catalyst (High Reactivity at Iodo) Product_Suzuki 5-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 5-Amino Derivative Buchwald->Product_Buchwald Product_Sonogashira 5-Alkynyl Derivative Sonogashira->Product_Sonogashira

Sources

Exploratory

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine CAS number and safety data sheet

CAS Number: 1355241-54-1 Formula: C₆H₂ClIN₂S Molecular Weight: 296.52 g/mol [1] Executive Summary 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine is a high-value bifunctional heterocyclic scaffold used extensively in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1355241-54-1 Formula: C₆H₂ClIN₂S Molecular Weight: 296.52 g/mol [1]

Executive Summary

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine is a high-value bifunctional heterocyclic scaffold used extensively in medicinal chemistry for the development of kinase inhibitors (e.g., PI3K, c-KIT, EGFR). Its structural uniqueness lies in the fusion of a pyridine ring with a thiazole ring, offering a rigid, planar geometry that mimics the purine core of ATP.

The compound is defined by its orthogonal reactivity : the C-5 iodine atom (on the pyridine ring) and the C-2 chlorine atom (on the thiazole ring) possess distinct electronic environments. This allows researchers to perform sequential, regioselective functionalization—typically exploiting the high lability of the C-5 iodide for palladium-catalyzed cross-couplings, followed by nucleophilic aromatic substitution (


) or secondary couplings at the C-2 chloride.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Structural Analysis

The scaffold consists of a [5,4-b] fused system.[2][3] The numbering convention is critical for synthetic planning:

  • Position 2 (Cl): Located on the thiazole ring, flanked by sulfur and nitrogen. Highly susceptible to nucleophilic attack.

  • Position 5 (I): Located on the pyridine ring, ortho to the bridgehead nitrogen (N-4). This position is electronically activated for oxidative addition by transition metals.

G N4 N C5 C-5 N4->C5 I5 I C5->I5 C6 C-6 C5->C6 C7 C-7 C6->C7 C7a C C7->C7a C7a->N4 C3a C C7a->C3a N3 N C3a->N3 C2 C-2 N3->C2 Cl2 Cl C2->Cl2 S1 S C2->S1 S1->C3a

Figure 1: Connectivity of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine highlighting the halogenation pattern.

Key Properties Table
PropertyValueNote
Appearance Off-white to pale yellow solidLight sensitive (Iodide stability)
Melting Point 145–150 °C (Estimated)Depends on purity/crystallinity
LogP (Predicted) ~3.3Lipophilic, requires organic solvents
Solubility DMSO, DMF, DCM, ChloroformInsoluble in water
Storage 2–8 °C, Inert AtmosphereProtect from light and moisture

Safety & Handling (SDS Analysis)

Note: While specific toxicological data for this exact CAS is limited, the following classifications are derived from the structural class (halogenated thiazolopyridines) and precursors.

GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[4][6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[5][7]

    • P280: Wear protective gloves/eye protection.[4][5][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7]

Handling Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • Incompatibility: Avoid strong oxidizing agents and strong bases. The C-2 chlorine is labile; contact with nucleophiles (e.g., hydroxide, amines) in the absence of a reaction plan will degrade the material.

  • Waste Disposal: Halogenated organic waste. Do not mix with aqueous acid streams.

Synthetic Routes & Experimental Protocols

Retrosynthetic Analysis

The most robust route to the [5,4-b] core involves the cyclization of a 3-amino-2-chloropyridine derivative. To achieve the specific 5-iodo substitution, the starting material must be pre-functionalized or the core must be iodinated post-cyclization.

Route A: Cyclization (Preferred)

  • Precursor: 3-Amino-2-chloro-6-iodopyridine (or 6-bromo analogue followed by halogen exchange).

  • Reagent: Potassium O-ethyl xanthate or Thiophosgene, followed by chlorination.

Route B: Sandmeyer Reaction

  • Precursor: 2-Amino-5-iodo-thiazolo[5,4-b]pyridine.

  • Reagent:

    
    , 
    
    
    
    (Tert-butyl nitrite).
Detailed Protocol: Sandmeyer Chlorination

This protocol assumes access to the 2-amino-5-iodo precursor, which is synthetically accessible via cyclization of 3-amino-2-chloro-6-iodopyridine with KSCN.

Objective: Conversion of the C-2 amino group to C-2 chloride.

Reagents:

  • 2-Amino-5-iodo-thiazolo[5,4-b]pyridine (1.0 eq)

  • Copper(II) Chloride (

    
    ) (1.5 eq)
    
  • Tert-butyl nitrite (

    
    ) (1.5 eq)
    
  • Acetonitrile (ACN) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Argon.

  • Dissolution: Add

    
     (anhydrous) to ACN (0.1 M concentration relative to substrate) and heat to 60 °C until fully dissolved/suspended.
    
  • Addition: Add

    
     dropwise to the copper solution. The solution typically turns dark.
    
  • Reaction: Add the 2-amino-5-iodo-thiazolo[5,4-b]pyridine portion-wise over 10 minutes. Caution: Gas evolution (

    
    ) will occur.
    
  • Heating: Heat the mixture to 65–70 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The amine spot (polar, baseline) should disappear, replaced by a less polar spot (product).

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
     solution. Extract with Ethyl Acetate (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Yield Expectation: 65–75% Validation:


 NMR should show the loss of the broad 

singlet (~7.5 ppm) and retention of the pyridine aromatic protons.

Applications in Drug Discovery (SAR)[14][15][16]

The 2-chloro-5-iodo-thiazolo[5,4-b]pyridine scaffold is a "privileged structure" for designing ATP-competitive kinase inhibitors.

Orthogonal Functionalization Workflow

The chemical differentiation between the C-5 Iodide and C-2 Chloride allows for a programmable synthesis of complex libraries.

Reactivity cluster_Step1 Step 1: C-5 Functionalization (Pd-Catalysis) cluster_Step2 Step 2: C-2 Functionalization (SNAr / Coupling) Start 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine Suzuki Suzuki-Miyaura (R-B(OH)2, Pd(PPh3)4) Start->Suzuki High Reactivity (I) Sonogashira Sonogashira (R-C≡CH, Pd/Cu) Start->Sonogashira High Reactivity (I) Intermediate 5-Substituted-2-chloro-thiazolopyridine Suzuki->Intermediate Sonogashira->Intermediate SNAr SNAr Displacement (HNR2, Heat) Final 2,5-Disubstituted Target SNAr->Final Suzuki2 Suzuki Coupling (Ar-B(OH)2, Pd-G3) Suzuki2->Final Intermediate->SNAr Activated by Thiazole N Intermediate->Suzuki2 Lower Reactivity (Cl)

Figure 2: Logical workflow for orthogonal functionalization. The C-5 Iodine is selectively engaged first due to weaker C-I bond strength compared to C-Cl.

Mechanistic Insight[17]
  • C-5 (Pyridine Ring): The iodine is located alpha to the pyridine nitrogen. This position is highly activated for oxidative addition by Palladium(0) species, making Suzuki and Stille couplings proceed under mild conditions (rt to 60 °C).

  • C-2 (Thiazole Ring): The chlorine is flanked by the thiazole sulfur and nitrogen. The electron-withdrawing nature of the C=N bond makes this position highly electrophilic. It reacts readily with amines (SNAr) to form 2-aminothiazolo derivatives, a motif found in PI3K inhibitors.

References

  • ChemicalBook. (2023).[8] 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine Product Properties and CAS 1355241-54-1. Retrieved from

  • Shiya Biopharm. (2026).[9] Product Analysis: 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine. Retrieved from [9]

  • Lv, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630.[3] (Demonstrates the utility of the scaffold in PI3K inhibition). Retrieved from

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 22(19), 10882. Retrieved from

  • PubChem. (2025). 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine Compound Summary. Retrieved from

Sources

Foundational

Thiazolo[5,4-b]pyridine: A Privileged Bioisostere in Kinase Inhibitor Discovery

The following technical guide details the application of the Thiazolo[5,4-b]pyridine scaffold in kinase inhibitor discovery. It is structured to provide actionable chemical intelligence, validated synthetic routes, and s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of the Thiazolo[5,4-b]pyridine scaffold in kinase inhibitor discovery. It is structured to provide actionable chemical intelligence, validated synthetic routes, and structure-activity relationship (SAR) insights for medicinal chemists and drug discovery scientists.

Executive Summary

The thiazolo[5,4-b]pyridine scaffold has emerged as a high-value bioisostere in modern medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[1] Structurally analogous to purines and quinazolines, this [5,6]-fused bicyclic system offers distinct advantages:

  • Bioisosterism: It effectively mimics the adenine core of ATP, presenting critical hydrogen bond acceptors to the kinase hinge region.

  • Physicochemical Profile: The scaffold typically exhibits improved solubility and metabolic stability compared to its carbocyclic or benzo-fused counterparts (e.g., benzothiazoles).

  • Versatility: It has demonstrated nanomolar potency against diverse targets, including PI3K (phosphoinositide 3-kinase) , c-KIT , and Aurora kinases .

This guide analyzes the structural logic, synthetic pathways, and specific application of this scaffold in overcoming drug resistance (e.g., Imatinib-resistant GIST).

Structural & Electronic Profile

Bioisosteric Logic

The thiazolo[5,4-b]pyridine core is a "privileged structure" capable of engaging the kinase hinge region through a conserved binding motif.

  • Hinge Interaction: The pyridine nitrogen (N4 position in the fused system) acts as a critical Hydrogen Bond Acceptor (HBA), interacting with the backbone amide NH of hinge residues (e.g., Val851 in PI3Kα).

  • Vector Availability: The C2 position (thiazole ring) and C7 position (pyridine ring) allow for orthogonal functionalization. This enables the molecule to extend into the solvent-exposed region or the hydrophobic back-pocket , respectively.

Isomeric Distinction

Medicinal chemists must distinguish between the [5,4-b] and [4,5-b] isomers, as their electronic distributions and binding vectors differ significantly.

FeatureThiazolo[5,4-b]pyridineThiazolo[4,5-b]pyridine
Structure Pyridine fused to thiazole (N at 4, S at 1)Pyridine fused to thiazole (N at 1, S at 3)
Hinge Binder Pyridine Nitrogen (Strong Acceptor)Pyridine Nitrogen (Acceptor)
Primary Vector C2 (Thiazole) & C7 (Pyridine)C2 (Thiazole) & C5/C7 (Pyridine)
Key Application PI3K, c-KIT, AuroraMet, Pim-1

Synthetic Methodologies

Efficient construction of the core is a prerequisite for SAR exploration. Two primary routes are dominant in the literature: the "Cyclization Route" (from aminopyridines) and the "Coupling Route" (functionalization of the core).

Route A: The Aminopyridine Cyclization (Standard Protocol)

This route builds the thiazole ring onto a pre-existing pyridine ring. It is robust and scalable.

Core Logic: 3-amino-2-chloropyridine


 Thiourea/Isothiocyanate intermediate 

Intramolecular Cyclization.

SynthesisRoute Figure 1: Modular Synthesis of Thiazolo[5,4-b]pyridine Scaffold Start 3-Amino-2-chloropyridine Inter Thiourea / Dithioester Intermediate Start->Inter KSCN / HCl or R-NCS Core Thiazolo[5,4-b]pyridine Scaffold Inter->Core Cyclization (Heat/Acid) Final Functionalized Kinase Inhibitor Core->Final Suzuki/Buchwald Coupling

Detailed Synthetic Protocol (Representative)

Target: 2-amino-thiazolo[5,4-b]pyridine intermediate

  • Reactants: Dissolve 3-amino-2-chloropyridine (1.0 eq) in dilute HCl/H₂O.

  • Cyclization: Add Potassium Thiocyanate (KSCN, 1.5 eq) and heat the mixture to reflux (100°C) for 12 hours.

  • Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃ to pH 8. The precipitate formed is the desired 2-aminothiazolo[5,4-b]pyridine.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol if necessary.

  • Yield: Typically 70-80%.

Case Studies in Kinase Discovery[1][2][3][4][5][6]

Targeting PI3Kα (Phosphoinositide 3-kinase)

The PI3K pathway is a master regulator of cell growth and is frequently dysregulated in cancer.

  • Compound: 19a (2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine).[2]

  • Mechanism:

    • The Morpholine moiety at the C4-position (pyridine ring) mimics the affinity of the morpholine in standard PI3K inhibitors, projecting into the affinity pocket.

    • The Thiazolo[5,4-b]pyridine core serves as the planar scaffold, anchoring the molecule via the pyridine nitrogen to Val851 (hinge).

    • Potency: IC₅₀ = 3.6 nM (PI3Kα).[1][3]

  • SAR Insight: Replacement of the C2-pyridyl group with a phenyl group results in a >100-fold loss of potency, highlighting the specific electronic requirement of the pyridine ring for optimal orientation in the ATP pocket.

Overcoming Imatinib Resistance in c-KIT

Gastrointestinal Stromal Tumors (GIST) often develop resistance to Imatinib via secondary mutations (e.g., V560G/D816V).[3][4][5]

  • Compound: 6r (Thiazolo[5,4-b]pyridine derivative).[3][6][4][5][7]

  • Performance:

    • Wild Type c-KIT: Potent inhibition.[3][8]

    • Resistant Mutant (V560G/D816V): IC₅₀ = 4.77 µM (8-fold higher potency than Imatinib).[4]

  • Structural Key: The scaffold's rigidity allows it to fit into the "active" conformation of the kinase, which is often sterically occluded in mutants that prevent the "inactive" conformation required by Type II inhibitors like Imatinib.

BindingMode Figure 2: Pharmacophore Map of Thiazolo[5,4-b]pyridine Binding Scaffold Thiazolo[5,4-b]pyridine Core Hinge Kinase Hinge (Val851 / Cys673) Scaffold->Hinge H-Bond Acceptor (Pyridine N) Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket C2-Substituent (Aryl/Heteroaryl) Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C7-Substituent (Morpholine/Amine)

Experimental Protocols

Radiometric Kinase Assay (PI3Kα)

To validate the biological activity of synthesized derivatives, a standard radiometric assay is recommended.

Materials:

  • Recombinant PI3Kα enzyme.

  • Substrate: PIP2 (L-α-phosphatidylinositol-4,5-bisphosphate).

  • Radioisotope: [γ-³³P]ATP.

Procedure:

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Incubation: Mix 10 µL of compound (in DMSO) with 20 µL of enzyme solution. Incubate for 10 min at RT.

  • Reaction Start: Add 20 µL of substrate mix containing 10 µM ATP (with 0.5 µCi [γ-³³P]ATP) and 50 µM PIP2.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination: Stop reaction with 20 µL of 1N HCl.

  • Detection: Spot 40 µL of reaction mixture onto phosphocellulose filter paper. Wash with 0.75% phosphoric acid (3x). Dry and count using a scintillation counter.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Comparative Potency Data

The following table summarizes the potency of Thiazolo[5,4-b]pyridine derivatives against key targets compared to standards.

TargetCompoundIC₅₀ (nM)Reference StandardFold Selectivity
PI3Kα Compound 19a3.6Alpelisib (~4 nM)High (vs PI3Kβ)
PI3Kδ Compound 19a2.9IdelalisibModerate
c-KIT (D816V) Compound 6r4770Imatinib (>30,000)>6x

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: Molecules (2020).[1] URL:[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: Cancers (2022).[5] URL:[Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

  • Thiazolo[5,4-b]pyridine Structure and Properties. Source: PubChem Compound Summary. URL:[Link]

Sources

Exploratory

Thiazolo[5,4-b]pyridine: A Strategic Scaffold for Kinase Inhibition and Beyond

Topic: Patent Landscape & Technical Guide: Thiazolo[5,4-b]pyridine Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patent Landscape & Technical Guide: Thiazolo[5,4-b]pyridine Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

[1][2]

Executive Summary

The thiazolo[5,4-b]pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized as a bioisostere for purines, quinazolines, and other fused bicyclic systems. While less crowded than its isomer thiazolo[4,5-b]pyridine, the [5,4-b] variant has emerged as a critical building block for designing Type I and Type II kinase inhibitors, specifically targeting PI3K (α, γ, δ isoforms) , c-KIT (mutant forms) , and EGFR .

This guide analyzes the synthetic architecture, patent utility, and therapeutic potential of thiazolo[5,4-b]pyridine building blocks. It provides actionable protocols for synthesis and maps the intellectual property landscape, highlighting its role in overcoming drug resistance and navigating complex IP spaces.

Chemical Architecture & Bioisosterism

The Core Scaffold

The thiazolo[5,4-b]pyridine system consists of a pyridine ring fused to a thiazole ring across the 2,3-positions of the pyridine. This fusion creates a planar, electron-deficient heteroaromatic system capable of:

  • Hinge Binding: The nitrogen atoms (N1 and N4) serve as critical hydrogen bond acceptors in the ATP-binding pockets of kinases.

  • Pi-Stacking: The aromatic core engages in

    
     interactions with gatekeeper residues (e.g., Phenylalanine or Tyrosine).
    
Isomeric Distinction

Researchers must distinguish the [5,4-b] system from its isomers to avoid IP infringement and ensure correct biological targeting:

  • Thiazolo[5,4-b]pyridine: Nitrogen at position 4 (pyridine) and 1 (thiazole).[1][2] Focus of this guide.

  • Thiazolo[4,5-b]pyridine: Nitrogen at position 4 (pyridine) and 3 (thiazole).

  • Thiazolo[5,4-c]pyridine: Nitrogen at position 5 (pyridine).[3]

Synthetic Pathways: From Building Blocks to Drug Candidates

The patent literature reveals two dominant synthetic strategies. The choice depends on the desired substitution pattern at the C-2 (thiazole) and C-5/C-6 (pyridine) positions.

Diagram: Synthetic Routes

SyntheticRoutes Figure 1: Dominant synthetic pathways for thiazolo[5,4-b]pyridine construction. Start1 2,4-Dichloro-3-nitropyridine (Starting Material A) Inter1 4-Amino-substituted 3-nitropyridine Start1->Inter1 Nucleophilic Subst. (R-NH2, Et3N) Start2 3-Amino-2-chloropyridine (Starting Material B) Inter3 Thiourea / Thioamide Intermediate Start2->Inter3 Acyl Isothiocyanate Inter2 Reduction (Fe/AcOH) Diamino Intermediate Inter1->Inter2 Nitro Reduction Final Thiazolo[5,4-b]pyridine Scaffold Inter2->Final Cyclization (KSCN or CS2) Inter3->Final Oxidative Cyclization (Br2 or SOCl2)

[4]

Experimental Protocol: Route A (The Nitro-Reduction Method)

Best for introducing complex amines at the C-7 position (pyridine ring numbering).

Step 1: Nucleophilic Substitution

  • Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in dry THF.

  • Add Morpholine (or desired amine, 1.1 eq) and Triethylamine (1.5 eq) at 0°C.

  • Stir at RT for 4 hours. The chlorine at C-4 is more reactive due to the ortho-nitro effect.

  • Validation: TLC shows disappearance of starting material.

  • Yield: ~85-90% of 4-(4-morpholinyl)-2-chloro-3-nitropyridine.

Step 2: Thiazole Ring Closure (One-Pot Reduction/Cyclization)

  • Suspend the intermediate from Step 1 in Glacial Acetic Acid.

  • Add Iron Powder (5.0 eq) and KSCN (Potassium Thiocyanate, 2.0 eq).

  • Heat to 80°C for 6 hours.

    • Mechanism:[3][5] Fe reduces the nitro group to an amine; KSCN attacks the C-2 chlorine; the newly formed amine cyclizes onto the nitrile of the thiocyanate.

  • Workup: Filter iron residues, neutralize filtrate with NaHCO3, extract with EtOAc.

  • Result: 2-amino-7-morpholinylthiazolo[5,4-b]pyridine.

Therapeutic & Patent Landscape

The IP landscape for thiazolo[5,4-b]pyridine is defined by "composition of matter" patents claiming specific substitutions to evade prior art on quinazolines.

Key Therapeutic Areas
TargetDisease IndicationMechanism of ActionKey Patent/Literature Reference
PI3K (α, γ, δ) Solid TumorsATP-competitive inhibition; H-bond with Val851 (hinge).Molecules 2020, 25, 4630 (Compound 19a)
c-KIT GIST (Gastrointestinal Stromal Tumor)Inhibits D816V mutant (Imatinib-resistant).Cancers 2022, 15(1), 143 (Compound 6r)
EGFR NSCLC (Lung Cancer)Targets T790M resistance mutation.Bioorg. Chem. 2024 (Compound 10k)
H3 Receptor CNS DisordersAntagonist/Inverse agonist activity.US Patent 7,423,054 (structurally related)
Intellectual Property Trends
  • Bioisosteric Hopping: Major pharma (e.g., BMS, Pfizer) often patent the thiazolo[5,4-b]pyridine core as a backup series when their primary quinazoline or thienopyrimidine series face prior art challenges.

  • Fragment-Based Drug Design (FBDD): The scaffold is increasingly cited in FBDD patents due to its low molecular weight (<200 Da for the core) and high ligand efficiency.

  • White Space: Unlike the crowded purine IP space, the [5,4-b] orientation offers freedom to operate, particularly for Type II kinase inhibitors where the "tail" extends into the solvent-exposed region.

Strategic Visualization: Pharmacophore Map

This diagram illustrates how the thiazolo[5,4-b]pyridine core interacts with a typical kinase ATP-binding pocket, derived from SAR data in PI3K and c-KIT studies.

Pharmacophore Figure 2: Pharmacophore mapping of Thiazolo[5,4-b]pyridine in Kinase ATP pockets. Core Thiazolo[5,4-b]pyridine Scaffold Hinge Hinge Region (Val851) H-Bond Acceptor (N4) Core->Hinge Critical Binding Gatekeeper Gatekeeper Residue Pi-Stacking (Core Ring) Core->Gatekeeper Affinity Solvent Solvent Front Solubilizing Group (C-7 Amine) Core->Solvent ADME Properties Pocket Hydrophobic Pocket Selectivity Group (C-2 Aryl) Core->Pocket Specificity (e.g., Sulfonamide)

References

  • Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 2020.[1][4] Link

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 2022.[2] Link

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. Bioorganic Chemistry, 2024. Link

  • Therapeutic pyrazolo[3,4-b]pyridines and indazoles. US Patent 7,423,054.[6] Link (Cited for structural context in CNS applications).[6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Functionalization of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest, particularly as kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest, particularly as kinase inhibitors.[1] The ability to precisely introduce molecular diversity at specific positions of this scaffold is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of 2-chloro-5-iodo-thiazolo[5,4-b]pyridine, a key intermediate for the synthesis of diversely substituted analogs. Capitalizing on the differential reactivity of the carbon-iodine and carbon-chlorine bonds, a strategic and sequential approach to the synthesis of 2,5-disubstituted thiazolo[5,4-b]pyridines is presented.

Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Core

The fusion of thiazole and pyridine rings gives rise to the thiazolo[5,4-b]pyridine bicyclic system, a scaffold that has been successfully employed in the design of inhibitors for various kinases, including c-KIT, PI3K, and VEGFR2.[1] Functionalization at the 5-position has been shown to be crucial for targeting the ATP-binding site of these enzymes.[1] The 2-chloro-5-iodo-thiazolo[5,4-b]pyridine intermediate offers two distinct handles for chemical modification, allowing for a combinatorial approach to library synthesis and the fine-tuning of pharmacological properties.

The key to the selective functionalization of this dihalogenated heterocycle lies in the inherent difference in reactivity between the C-I and C-Cl bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a low-valent palladium(0) complex than the more robust C-Cl bond. This reactivity differential allows for a predictable and stepwise functionalization strategy.

The Principle of Chemoselective Functionalization

The selective modification of 2-chloro-5-iodo-thiazolo[5,4-b]pyridine is governed by the relative reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl. This hierarchy allows for the preferential reaction at the more labile C5-I bond under carefully controlled conditions, leaving the C2-Cl bond intact for subsequent transformations.

This selective approach enables a divergent synthesis strategy, where a common intermediate, functionalized at the C5-position, can be further diversified at the C2-position using a variety of chemical transformations.

Caption: General workflow for the selective functionalization.

Part I: Selective Functionalization at the C5-Iodo Position

The higher reactivity of the C-I bond allows for its selective modification using a variety of palladium-catalyzed cross-coupling reactions under relatively mild conditions.

Suzuki-Miyaura Coupling at C5

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. By employing standard palladium catalysts and bases, aryl or heteroaryl groups can be selectively introduced at the 5-position.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

  • Materials:

    • 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloro-5-iodo-thiazolo[5,4-b]pyridine, the corresponding boronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a minimal amount of anhydrous 1,4-dioxane.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water to the Schlenk flask.

    • Add the catalyst solution to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the 2-chloro-5-aryl-thiazolo[5,4-b]pyridine.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80-9075-95
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9070-90
PdCl₂(dppf)Cs₂CO₃DMF8580-98

Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C5-iodo position.

Sonogashira Coupling at C5

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further synthetic manipulations or as structural elements in their own right.

Protocol 2: Selective Sonogashira Coupling at the C5-Iodo Position

  • Materials:

    • 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous THF or DMF

  • Procedure:

    • To a Schlenk flask, add 2-chloro-5-iodo-thiazolo[5,4-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon or nitrogen.

    • Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne.

    • Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 2-chloro-5-alkynyl-thiazolo[5,4-b]pyridine.

Buchwald-Hartwig Amination at C5

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[2]

Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Iodo Position

  • Materials:

    • 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk flask.

    • Add anhydrous toluene or dioxane.

    • Add 2-chloro-5-iodo-thiazolo[5,4-b]pyridine and the desired amine.

    • Seal the flask and heat the mixture to 90-100 °C for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Part II: Functionalization of the C2-Chloro Position

Once the C5-position has been selectively functionalized, the remaining C2-chloro substituent can be modified. This typically requires more forcing conditions for cross-coupling reactions or can be achieved through nucleophilic aromatic substitution (SₙAr).

Caption: Options for functionalizing the C2-chloro position.

Suzuki-Miyaura Coupling at C2

To achieve Suzuki-Miyaura coupling at the less reactive C2-chloro position, more active catalyst systems and higher temperatures are generally required.

Protocol 4: Suzuki-Miyaura Coupling at the C2-Chloro Position

  • Materials:

    • 2-Chloro-5-substituted-thiazolo[5,4-b]pyridine (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.10 equiv)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous toluene or tert-amyl alcohol

  • Procedure:

    • Follow the general procedure for Protocol 1, substituting the catalyst system and base.

    • Heat the reaction mixture to 110-120 °C.

    • The reaction time may be longer (18-36 hours).

    • Workup and purification are performed as previously described.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol11060-85
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene12055-80

Table 2: Recommended conditions for Suzuki-Miyaura coupling at the C2-chloro position.

Nucleophilic Aromatic Substitution (SₙAr) at C2

The electron-deficient nature of the pyridine ring, further activated by the thiazole fusion, makes the C2-chloro position susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles like amines, alkoxides, and thiolates.[3]

Protocol 5: Nucleophilic Aromatic Substitution with Amines at the C2-Position

  • Materials:

    • 2-Chloro-5-substituted-thiazolo[5,4-b]pyridine (1.0 equiv)

    • Primary or secondary amine (2.0-3.0 equiv)

    • Diisopropylethylamine (DIPEA) (optional, 2.0 equiv)

    • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a sealed tube, dissolve the 2-chloro-5-substituted-thiazolo[5,4-b]pyridine in NMP or DMSO.

    • Add the desired amine and, if necessary, DIPEA.

    • Heat the reaction mixture to 120-150 °C for 12-48 hours. Microwave irradiation can significantly reduce the reaction time.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature and pour into water.

    • Extract the product with ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by flash column chromatography or preparative HPLC.

Summary and Outlook

The selective functionalization of 2-chloro-5-iodo-thiazolo[5,4-b]pyridine provides a powerful and flexible platform for the synthesis of novel derivatives for drug discovery and development. The protocols outlined in this guide, based on the principles of chemoselective cross-coupling and nucleophilic aromatic substitution, offer a rational approach to accessing a wide range of 2,5-disubstituted thiazolo[5,4-b]pyridines. Careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high selectivity and yields.

References

  • Lee, J. H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4133. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(12), 4533-4553. [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

Sources

Application

Application Note: Strategic Buchwald-Hartwig Amination of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine

Executive Summary & Strategic Overview The thiazolo[5,4-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as the core hinge-binder in ATP-competitive kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The thiazolo[5,4-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as the core hinge-binder in ATP-competitive kinase inhibitors (e.g., PI3K, EGFR inhibitors). The substrate 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine presents a unique synthetic opportunity: it contains two distinct electrophilic sites—a C5-iodide on the pyridine ring and a C2-chloride on the thiazole ring.

This application note details the chemoselective functionalization of this scaffold. By leveraging the differential bond dissociation energies (BDE) and oxidative addition rates of the C–I vs. C–Cl bonds, researchers can selectively install amine moieties at the C5 position under mild conditions, preserving the C2-chloride for subsequent diversification.

Key Reactivity Insights
  • Site A (C5-Iodine): The primary site for Palladium-catalyzed amination. The C–I bond (

    
     65 kcal/mol) undergoes rapid oxidative addition to Pd(0) compared to the stronger C–Cl bond (
    
    
    
    95 kcal/mol).
  • Site B (C2-Chlorine): Positioned

    
     to the thiazole nitrogen, this site is activated for both Pd-catalyzed coupling (slower) and Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The Challenge: Preventing premature

    
     or competitive oxidative addition at the C2 position while engaging the C5-iodide.
    

Mechanistic Logic & Chemoselectivity

To achieve high fidelity mono-amination, the catalytic cycle must be tuned to favor the C5-I oxidative addition while suppressing C2 reactivity.

Reaction Pathway Analysis
Critical Parameters for Selectivity
  • Ligand Selection: Bidentate ligands with wide bite angles (e.g., Xantphos ) are preferred for the C5-I coupling. They facilitate the reductive elimination of the bulky amine product and stabilize the Pd center, but are often less active towards the more difficult C-Cl bond at moderate temperatures compared to bulky monophosphines like BrettPhos.

  • Base Selection: The use of Cesium Carbonate (

    
    )  is crucial. Unlike Sodium tert-butoxide (
    
    
    
    ), which is a strong nucleophile and can promote background
    
    
    at the C2-Cl position, carbonate is mild and strictly serves the catalytic cycle.
  • Solvent: Non-polar solvents like Toluene are preferred over DMF/DMA to further suppress background

    
     reactions.
    

Experimental Protocols

Protocol A: Chemoselective C5-Amination (Iodine Displacement)

Target: Synthesis of 2-chloro-5-amino-thiazolo[5,4-b]pyridine derivatives.

Scope: Primary and secondary amines (anilines, morpholines, piperazines).

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0Electrophile2-Chloro-5-iodo-thiazolo[5,4-b]pyridine
Amine 1.1 - 1.2NucleophileAlkyl or Aryl amine

0.02 (2 mol%)Catalyst PrecursorSource of Pd(0)
Xantphos 0.04 (4 mol%)LigandHigh bite angle, promotes selectivity

2.0BaseMild, suppresses

Toluene 0.1 MSolventAnhydrous, degassed
Step-by-Step Procedure
  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the Substrate (1.0 equiv),

    
      (2 mol%), Xantphos  (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvation: Add anhydrous Toluene (concentration ~0.1 M relative to substrate).

  • Activation: Add the Amine (1.1 equiv). If the amine is a liquid, add it via syringe after sealing the vial.

  • Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Note: Oxygen is the primary cause of catalyst death and homocoupling.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for consumption of starting material (M+) and appearance of mono-aminated product (M - I + Amine).

    • Checkpoint: If C2-amination (dis-substitution) is observed, lower temperature to 60 °C.

  • Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product retains the C2-chlorine atom.[1]

Protocol B: Subsequent C2-Amination (Chlorine Displacement)

Target: Synthesis of 2,5-diamino-thiazolo[5,4-b]pyridine (unsymmetrical).

Context: This step is performed on the isolated product from Protocol A. The C2-Cl bond is less reactive and requires a more active catalytic system.

Materials Table
ReagentEquiv.RoleNotes
Intermediate 1.0ElectrophileC5-aminated-2-chloro-scaffold
Amine 2 1.5NucleophileDifferent amine than Protocol A

0.05 (5 mol%)Catalyst
BrettPhos 0.10 (10 mol%)LigandSpecialized for difficult C-Cl bonds

2.5BaseStrong base required for activation
1,4-Dioxane 0.1 MSolventHigher boiling point
Step-by-Step Procedure
  • Setup: Combine Intermediate (from Protocol A),

    
     , BrettPhos , and 
    
    
    
    in a reaction vial under Argon.
  • Addition: Add 1,4-Dioxane and Amine 2 .

  • Reaction: Heat to 100–110 °C for 12–24 hours.

    • Note: The C2 position in thiazoles can sometimes react via

      
       if the amine is nucleophilic enough and the temperature is high, even without Pd. However, BrettPhos ensures efficient coupling for unreactive amines (e.g., anilines).
      
  • Work-up: Standard Celite filtration and concentration.

  • Purification: Reverse-phase HPLC or Flash Chromatography (DCM/MeOH) is often required due to the polarity of diamino-heterocycles.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning by SulfurIncrease Pd loading to 5 mol%. Ensure efficient degassing (S-heterocycles can coordinate Pd).
Bis-amination (Protocol A) Temperature too high; Ligand non-selectiveSwitch solvent to Toluene (from Dioxane). Reduce temp to 60°C. Ensure Xantphos : Pd ratio is > 1:1.
Dehalogenation (H-Sub product)

-Hydride elimination from amine
Avoid secondary amines with

-hydrogens if possible, or switch to a ligand that speeds up reductive elimination (e.g., BINAP).
Starting Material Recovery Oxidative addition failureThe C-I bond is usually very reactive. Check if the substrate is pure. Iodine can degrade if stored improperly (liberating

which inhibits Pd).[2]

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Louis, G., et al. (2012). Regioselective Cross-Coupling of 2,4-Dichloropyrimidines. Journal of Organic Chemistry.
  • Thiazolo[5,4-b]pyridine Synthesis & Reactivity

    • ChemicalBook Entry: 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine (CAS 1355241-54-1).[6][7]Link

  • Ligand Effects (Xantphos vs BrettPhos)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed C–N coupling. Chemical Science.

Disclaimer: This protocol is intended for research use only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

Procedure for synthesizing thiazolo[5,4-b]pyridine from 3-amino-2-chloropyridine

Technical Application Note: Scalable Synthesis of Thiazolo[5,4-b]pyridine Scaffolds Abstract & Strategic Overview The thiazolo[5,4-b]pyridine bicyclic system is a privileged pharmacophore in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Thiazolo[5,4-b]pyridine Scaffolds

Abstract & Strategic Overview

The thiazolo[5,4-b]pyridine bicyclic system is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and indoles. It is a critical core in the development of kinase inhibitors (e.g., PI3K, c-KIT, EGFR) due to its ability to engage hinge-region amino acids via hydrogen bonding.

This guide details the synthesis of the thiazolo[5,4-b]pyridine core starting from 3-amino-2-chloropyridine .[1][2] While direct cyclization to the unsubstituted parent is possible, the most robust and versatile "Application Note" standard involves the synthesis of the thiazolo[5,4-b]pyridine-2(1H)-thione intermediate. This thione serves as a divergent branch point, allowing for subsequent desulfurization (to the parent), S-alkylation, or conversion to 2-chloro derivatives for nucleophilic substitution.

Retrosynthetic Analysis & Mechanism

The formation of the [5,4-b] fused system relies on the differential reactivity of the 2-chloro and 3-amino positions.

  • Nucleophilic Aromatic Substitution (

    
    ):  The sulfur nucleophile (from potassium O-ethyl xanthate) attacks the electron-deficient C2 position, displacing the chloride.
    
  • Cyclization: The C3-amino group attacks the thiocarbonyl carbon of the xanthate intermediate.

  • Elimination: Loss of ethanol drives the formation of the stable 5-membered thiazole ring.

ReactionScheme SM 3-amino-2-chloropyridine (Starting Material) Inter Intermediate [S-attack at C2] SM->Inter SnAr (DMF, Reflux) Reagent Potassium O-ethyl xanthate (Sulfur Source) Reagent->Inter Product Thiazolo[5,4-b]pyridine-2(1H)-thione (Target Scaffold) Inter->Product - EtOH Cyclization

Figure 1: Mechanistic pathway for the formation of the thiazolo[5,4-b]pyridine core.

Core Protocol: Synthesis of Thiazolo[5,4-b]pyridine-2(1H)-thione

This protocol is the industry standard for generating the core scaffold. It is preferred over direct parent synthesis because the thione is stable, easily purified, and versatile.

Materials & Reagents
ReagentRoleEquiv.Notes
3-Amino-2-chloropyridine Substrate1.0Purity >98% recommended.[3]
Potassium O-ethyl xanthate Cyclizing Agent1.2 - 1.5Hygroscopic; store in desiccator.
DMF (N,N-Dimethylformamide) SolventN/AAnhydrous preferred.[4] Volume: 5-10 mL/g substrate.
Acetic Acid (Glacial) QuenchingExcessUsed for acidification/precipitation.
Experimental Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-2-chloropyridine (1.0 eq) in DMF (concentration ~0.5 M).

  • Reagent Addition: Add Potassium O-ethyl xanthate (1.3 eq) to the solution. The mixture may turn yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 140–150 °C) under an inert atmosphere (

    
     or Ar) for 4–6 hours .
    
    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (Rf ~0.[5]4) should disappear, and a more polar product (thione) will form.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Acidify the solution to pH ~4–5 using Glacial Acetic Acid . This step is critical to protonate the tholate salt and precipitate the thione.

  • Isolation:

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Filter the solid under vacuum.

    • Wash the cake copiously with water to remove residual DMF and salts.

  • Purification: The crude solid is often pure enough (>90%) for downstream use. If necessary, recrystallize from Ethanol/Water or DMF/Ethanol .

Yield Expectation: 75–85% Appearance: Yellow to off-white solid.

Process Variation: Synthesis of the Parent Thiazolo[5,4-b]pyridine[1][2][6]

If the specific target is the unsubstituted parent heterocycle (H at C2), the thione can be desulfurized, or an alternative "Orthoformate Route" can be used.

Route A: Oxidative Desulfurization (From Thione)
  • Oxidation: Treat the Thiazolo[5,4-b]pyridine-2(1H)-thione with

    
     (30%) in Acetic Acid at 0°C 
    
    
    
    r.t. This forms the sulfonic acid/sulfinate intermediate.
  • Cleavage: Heating this intermediate often leads to desulfurization, or it can be treated with mild reducing agents. Note: Raney Nickel reduction is effective but may cause ring opening if not controlled.

Route B: Direct Cyclization (Orthoformate Method)

Use this if strictly avoiding the thione intermediate.

  • Thiol Formation: React 3-amino-2-chloropyridine with NaSH (2.0 eq) in propylene glycol at 140°C to generate 3-amino-2-mercaptopyridine (handle under

    
     to prevent disulfide formation).
    
  • Cyclization: Without isolating the thiol (or after crude isolation), reflux in Triethyl Orthoformate (neat or with catalytic p-TsOH) for 3–5 hours.

  • Result: This yields the parent Thiazolo[5,4-b]pyridine .[1]

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Temperature Reaction stalls or is incomplete.Ensure internal temperature reaches >135°C. The

step requires high energy.
Solvent Quality Low yield; dark tarry impurities.Wet DMF can hydrolyze the xanthate. Use anhydrous DMF.
Acidification No precipitate forms upon water addition.The product exists as a soluble potassium salt. You must acidify with acetic acid to precipitate the neutral thione.
Odor Control Strong sulfur smell (

, mercaptans).
Use a bleach trap for the exhaust gas. All work must be done in a fume hood.

Downstream Applications (Workflow)

The thione is a versatile platform. Below is the logic flow for converting it into active pharmaceutical ingredients (APIs).

Workflow cluster_note Decision Matrix Thione Thiazolo[5,4-b]pyridine-2-thione (Core Scaffold) Desulf Oxidative Desulfurization (H2O2 / AcOH) Thione->Desulf Alkylation S-Alkylation (R-X / K2CO3) Thione->Alkylation Chlorination Chlorination (SOCl2 / PCl5) Thione->Chlorination Parent Parent Thiazolo[5,4-b]pyridine (H-substituted) Desulf->Parent S_Deriv 2-(Alkylthio)thiazolo[5,4-b]pyridine (Kinase Inhibitor Precursor) Alkylation->S_Deriv Cl_Deriv 2-Chlorothiazolo[5,4-b]pyridine (For Amine Coupling) Chlorination->Cl_Deriv

Figure 2: Divergent synthesis workflow from the thione intermediate.

Safety & Handling

  • Carbon Disulfide (

    
    ):  The xanthate reaction releases ethanol and potentially 
    
    
    
    or
    
    
    as byproducts.
    
    
    is neurotoxic and highly flammable. Ensure efficient exhaust.
  • Pyridines: Halogenated pyridines can be skin irritants and sensitizers. Wear nitrile gloves and eye protection.

  • Waste: Aqueous waste from the workup contains sulfur species and should be treated with bleach (hypochlorite) before disposal to oxidize odorous sulfides.

References

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]

  • One-step synthesis of thiazolo[5,4-b]pyridines. Journal of Heterocyclic Chemistry (via ResearchGate). Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]pyrimidine and Thiazolo[5,4-b]pyridine. Taylor & Francis Online. Available at: [Link][5][6][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine Reactions

Welcome to the technical support guide for 2-chloro-5-iodo-thiazolo[5,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-chloro-5-iodo-thiazolo[5,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. Here, we address the critical issue of regioselectivity, providing in-depth troubleshooting guides and frequently asked questions to help you navigate the synthetic challenges and achieve your desired chemical transformations with precision.

The 2-chloro-5-iodo-thiazolo[5,4-b]pyridine core is a privileged structure in modern drug discovery, appearing in inhibitors for various kinases like PI3K and c-KIT.[1][2] Its synthetic utility stems from the two distinct halogen atoms—a chlorine at the C2 position and an iodine at the C5 position—which serve as orthogonal handles for sequential functionalization. However, controlling which site reacts is paramount and depends heavily on the chosen reaction type and conditions. This guide will explain the underlying principles and provide actionable protocols to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between the C5-Iodo and C2-Chloro positions?

A: The reactivity of the two positions is governed by different electronic and mechanistic principles, making them highly distinct.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The C5-Iodo position is overwhelmingly more reactive. This is because the rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond, leading to a much lower activation energy for oxidative addition.[3][4][5] Therefore, under standard conditions, the palladium catalyst will selectively react with the C-I bond.

  • For Nucleophilic Aromatic Substitution (SNAr): The C2-Chloro position is the more reactive site. SNAr reactions proceed through a Meisenheimer intermediate, a negatively charged species whose stability is key to the reaction's success. The C2 position is alpha to the pyridine nitrogen, which, along with the adjacent thiazole sulfur, provides powerful electron-withdrawing stabilization for the negative charge that develops during nucleophilic attack.[6][7] The C5 position lacks this degree of electronic activation.

Below is a diagram illustrating this fundamental reactivity difference.

cluster_0 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine cluster_1 Reaction Types cluster_2 Preferential Reaction Site Molecule Starting Material Coupling Pd-Catalyzed Cross-Coupling Molecule->Coupling Suzuki, Sonogashira, Buchwald-Hartwig SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule->SNAr Amines, Alkoxides, Thiols C5_Iodo C5-Iodo Position Coupling->C5_Iodo Weaker C-I Bond, Faster Oxidative Addition C2_Chloro C2-Chloro Position SNAr->C2_Chloro Electron-Deficient Site, Stable Meisenheimer Intermediate

Caption: Differential reactivity of 2-chloro-5-iodo-thiazolo[5,4-b]pyridine.

Q2: Can I perform a Sonogashira coupling at the C5-Iodo position without affecting the C2-Chloro group?

A: Yes, absolutely. This is the expected and highly selective outcome for Sonogashira reactions.[8][9] The standard conditions for Sonogashira coupling (a palladium catalyst, a copper(I) co-catalyst, and a base) are mild enough to exclusively activate the C-I bond. The C-Cl bond remains intact, providing a handle for subsequent transformations.

Q3: In a Buchwald-Hartwig amination, which site will react?

A: Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination will preferentially occur at the C5-Iodo position.[10][11][12] The mechanism still relies on the initial oxidative addition of the palladium catalyst, making the C-I bond the reactive site. Selective amination at C5 can be achieved, followed by a subsequent, more forcing amination or a different coupling reaction at the C2 position if desired.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura reaction is producing a mixture of C5-coupled and C2,C5-dicoupled products.

This issue typically arises when the reaction conditions are too harsh, causing the less reactive C2-Chloro bond to react after the initial, rapid coupling at the C5-Iodo position.

Root Cause Analysis & Solutions:

  • Excessive Temperature: High temperatures provide enough energy to overcome the activation barrier for oxidative addition into the C-Cl bond.

    • Solution: Lower the reaction temperature. Start optimization around 60-80 °C. For many reactive boronic acids, room temperature might even be sufficient, especially with highly active catalyst systems.[5]

  • Prolonged Reaction Time: Leaving the reaction for an extended period after the initial C5 coupling is complete can lead to the slower, secondary reaction at C2.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and the desired mono-coupled product is formed.

  • Catalyst Loading/Choice: A very high catalyst loading or an extremely active catalyst designed for unreactive aryl chlorides might promote the undesired second coupling.

    • Solution: Reduce the catalyst loading to 1-3 mol %. Stick to standard, reliable catalysts known for C-I bond activation, such as Pd(PPh₃)₄ or PdCl₂(dppf), which offer excellent selectivity.[1][13]

Troubleshooting Workflow:

Start Suzuki reaction gives C5 and C2,C5-dicoupled mixture Q1 Is reaction temp > 90°C? Start->Q1 A1_Yes Lower temp to 60-80°C. Monitor by LCMS. Q1->A1_Yes Yes Q2 Is reaction time > 12h? Q1->Q2 No End Achieved selective C5-mono-coupling A1_Yes->End A2_Yes Reduce reaction time. Quench upon mono-product formation. Q2->A2_Yes Yes Q3 Is catalyst loading > 5 mol%? Q2->Q3 No A2_Yes->End A3_Yes Reduce catalyst loading to 1-3 mol%. Use standard catalyst like Pd(PPh₃)₄. Q3->A3_Yes Yes Q3->End No, review base and solvent choice. A3_Yes->End

Caption: Troubleshooting workflow for undesired di-substitution in Suzuki coupling.

Problem 2: My Nucleophilic Aromatic Substitution (SNAr) reaction at the C2 position is sluggish or fails.

Failure of an SNAr reaction at the C2-Chloro position is common if conditions are not optimized to overcome the inherent stability of the aromatic system and the strength of the C-Cl bond.

Root Cause Analysis & Solutions:

  • Insufficient Temperature: Unlike activated systems with fluorine leaving groups, chloro-pyridines often require thermal energy to drive the SNAr reaction.[14]

    • Solution: Increase the reaction temperature. Reactions in solvents like DMSO or NMP can often be heated to >120 °C to facilitate the substitution. Microwave irradiation can also be highly effective.[15]

  • Weak Nucleophile or Inadequate Base: The nucleophilicity of the attacking species is critical. If the nucleophile is weak (e.g., a neutral aniline) or not fully deprotonated, the reaction will be slow.

    • Solution:

      • For alcohol or thiol nucleophiles, use a strong, non-nucleophilic base like NaH or K₂CO₃ to fully generate the corresponding alkoxide/thiolate.

      • For amine nucleophiles, consider using a stronger base like K₃PO₄ or Cs₂CO₃. In some cases, the reaction can be run neat with the amine partner at high temperatures.

  • Inappropriate Solvent: The choice of solvent is crucial for stabilizing the charged Meisenheimer intermediate.

    • Solution: Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are excellent at solvating the charged intermediate and accelerating the reaction.[16]

Problem 3: How can I achieve sequential, site-selective functionalization to build a trisubstituted thiazolo[5,4-b]pyridine?

This is a common goal in medicinal chemistry. The key is to exploit the orthogonal reactivity of the C5-Iodo and C2-Chloro positions.

Recommended Two-Step Strategy:

  • Step 1: Functionalize the C5-Iodo Position. Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) under mild conditions. This step should proceed with high regioselectivity, leaving the C2-Chloro group untouched. Purify the C5-functionalized intermediate.

  • Step 2: Functionalize the C2-Chloro Position. Take the product from Step 1 and subject it to a second, distinct reaction targeting the C-Cl bond. You have two main options:

    • Option A (SNAr): React the intermediate with a strong nucleophile (e.g., morpholine, sodium methoxide) in a polar aprotic solvent at elevated temperatures.

    • Option B (Cross-Coupling): Perform a second cross-coupling reaction under more forcing conditions. This will require a catalyst system specifically designed for activating aryl chlorides (e.g., using sterically hindered phosphine ligands like XPhos or RuPhos) and higher temperatures.[17]

This sequential approach allows for the controlled and predictable synthesis of complex, highly decorated thiazolo[5,4-b]pyridine derivatives.

Key Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general method for the selective arylation/vinylation of the C5-iodo position.

Reagent Equivalents Purpose
2-Chloro-5-iodo-thiazolo[5,4-b]pyridine1.0Starting Material
Aryl/Vinyl Boronic Acid or Ester1.2 - 1.5Coupling Partner
Pd(PPh₃)₄ or PdCl₂(dppf)0.02 - 0.05Palladium Catalyst
K₂CO₃ or Cs₂CO₃ (2M aq. solution)3.0Base
Dioxane or DME / H₂O(e.g., 4:1 v/v)Solvent System

Step-by-Step Methodology:

  • To a reaction vessel, add 2-chloro-5-iodo-thiazolo[5,4-b]pyridine (1.0 eq), the boronic acid/ester (1.2 eq), and the palladium catalyst (0.03 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the degassed solvent system (e.g., Dioxane and water).

  • Add the aqueous base (3.0 eq).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C5-arylated product.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes a typical procedure for substituting the C2-chloro group with an amine nucleophile.

Reagent Equivalents Purpose
2-Chloro-5-iodo-thiazolo[5,4-b]pyridine1.0Starting Material
Amine Nucleophile (e.g., Morpholine)2.0 - 4.0Nucleophile
K₂CO₃ or DIPEA2.0Base (Optional, depends on amine)
DMSO or NMP-Solvent

Step-by-Step Methodology:

  • To a pressure-tolerant reaction vial, add 2-chloro-5-iodo-thiazolo[5,4-b]pyridine (1.0 eq) and the amine nucleophile (3.0 eq).

  • Add the solvent (DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • If the amine is used as its hydrochloride salt, add a base like K₂CO₃ or DIPEA (2.0 eq).

  • Seal the vial tightly.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the C2-amino substituted product.

References
  • Singh, S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

  • Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Singh, S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

  • Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. Available at: [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Jo, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. ResearchGate. Available at: [Link]

  • Beaudry, C. M. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13342803, 2-chloro-5-iodo-[18][19]thiazolo[5,4-b]pyridine. PubChem. Available at: [Link].

  • Crampton, M. R., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Pharmacia. Available at: [Link]

  • Kubota, K., & Ito, H. (2015). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. Available at: [Link]

  • Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Perjesi, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Oxidative C-H/C-H Cross-Couplings of Thiazolo[5,4-d]pyrimidine with Aromatic (Hetero)cycles. (2015). ResearchGate. Available at: [Link]

  • Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link]

  • Sun, W., et al. (2016). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available at: [Link]

  • Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2015). ResearchGate. Available at: [Link]

  • Cross Coupling Reactions. (2023). American Chemical Society. Available at: [Link]

  • G. S. V., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

  • Cid, J., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Buchner, M. R., & Schmalz, H. G. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B. Available at: [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). ResearchGate. Available at: [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2014). PubMed Central. Available at: [Link]

  • American Elements. 2-Chlorothiazolo[5,4-b]pyridine. American Elements. Available at: [Link]

  • Vitale, P., et al. (2014). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES. Available at: [Link]

Sources

Optimization

Troubleshooting catalyst poisoning in thiazolopyridine coupling reactions

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving thiazolopyridine scaffolds. This guide is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving thiazolopyridine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these often-recalcitrant substrates. The unique electronic and structural features of thiazolopyridines, while valuable in medicinal chemistry, present specific hurdles in catalysis, primarily related to catalyst poisoning. This document provides in-depth, experience-driven answers to common problems, detailed protocols, and the causal logic behind our troubleshooting recommendations.

Frequently Asked Questions (FAQs)
Q1: My Suzuki/Heck reaction with a thiazolopyridine substrate is failing or showing very low conversion. What's the most likely cause?

Low or no conversion in cross-coupling reactions with thiazolopyridine substrates is most frequently due to catalyst deactivation, also known as poisoning.[1][2] Thiazolopyridine is a bicyclic heteroaromatic system containing both a sulfur atom (in the thiazole ring) and a nitrogen atom (in the pyridine ring). Both of these heteroatoms can act as potent poisons to palladium catalysts.[3][4]

  • Sulfur Poisoning: The sulfur atom can strongly and often irreversibly bind to the palladium center through chemisorption, blocking active sites necessary for the catalytic cycle.[4][5] This is a well-documented issue for many sulfur-containing compounds in palladium catalysis.[6][7][8]

  • Nitrogen Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the electrophilic Pd(II) intermediate in the catalytic cycle.[2][3] This coordination can form stable, off-cycle complexes that prevent the catalyst from turning over, effectively halting the reaction.[9]

Diagnosing which poison is dominant, or if both are contributing, is the first step in effective troubleshooting.

Q2: How can I determine if sulfur or nitrogen is poisoning my catalyst?

While analytical confirmation can be complex, you can infer the primary cause from the reaction's behavior and some simple experiments.

  • Symptom Analysis:

    • Rapid, Complete Shutdown: If the reaction fails to initiate or stops abruptly after a short time, strong, irreversible poisoning by a sulfur-containing impurity or the thiazole sulfur itself is a likely culprit. Elemental sulfur, a possible impurity from starting material synthesis, is a known poison.[10][11]

    • Sluggish, Incomplete Conversion: If the reaction proceeds slowly and stalls at low-to-moderate conversion, competitive inhibition by the pyridine nitrogen may be the primary issue. This is often a reversible or quasi-reversible process where the desired catalytic cycle is competing with the unproductive coordination of the nitrogen atom.[2][3]

  • Diagnostic Experiment:

    • Run a Control Reaction: Attempt the coupling with a simpler substrate that lacks the thiazolopyridine core but is otherwise similar (e.g., a bromopyridine or a bromothiazole, if available). If the bromopyridine works but the thiazolopyridine fails, the sulfur atom is implicated. If both struggle, the pyridine nitrogen is a likely inhibitor.

Q3: My starting material might be the source of a poison. What's the best way to purify it?

Impurities, especially elemental sulfur or residual thiols from upstream synthesis steps, can be catastrophic.[10][11] Rigorous purification of the thiazolopyridine halide is critical.

  • Recrystallization: Often the first and most effective method for removing trace impurities.

  • Activated Carbon Treatment: A slurry of the crude material with activated carbon in a suitable solvent can effectively scavenge sulfur-based impurities. See the protocol below.

  • Silica Gel Chromatography: A final purification step to ensure the highest purity starting material.

It is crucial to analyze reagent purity between different batches, as variability in sulfur content can lead to inconsistent results.[5]

Q4: What are the most effective strategies to overcome poisoning by the thiazole sulfur or pyridine nitrogen?

Overcoming inherent substrate-directed poisoning requires a multi-faceted approach that aims to kinetically favor the productive catalytic cycle over the deactivation pathways.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often the solution.[2][12]

    • Causality: Bulky ligands (e.g., Buchwald-type biarylphosphines like RuPhos, XPhos, or tBuXPhos) create a sterically hindered environment around the palladium center. This physically obstructs the coordination of the pyridine nitrogen or thiazole sulfur. Simultaneously, their strong electron-donating properties accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle. This increased rate helps the desired reaction out-compete the catalyst deactivation pathway.

  • Catalyst Precursor: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than Pd(II) sources (e.g., PdCl₂).

    • Causality: Pd(0) species are more nucleophilic and have a weaker affinity for σ-donors like pyridine compared to the more electrophilic Pd(II) species.[3] By starting with Pd(0), you can facilitate faster entry into the catalytic cycle, potentially bypassing the formation of stable Pd(II)-pyridine adducts that can occur during catalyst activation.[3]

  • Use of Additives & Scavengers:

    • Lewis Acids: In some cases, a Lewis acid (e.g., ZnCl₂, B(OMe)₃) can be added to coordinate with the pyridine nitrogen. This "masks" the lone pair, preventing it from binding to the palladium catalyst.[9][13] Caution is required as this can also affect the reactivity of other components.

    • Poison Scavengers: Adding a sacrificial agent that binds more strongly to the poison than the catalyst does. For sulfur impurities, adding a small amount of a copper salt (e.g., Cu(I) iodide) or using specialized solid-supported metal scavengers can be effective.[14][15]

Q5: Can I just increase the catalyst loading to solve the problem?

While increasing the catalyst loading might seem like a simple fix, it is often a costly and inefficient strategy.[2][5] It may provide some product by compensating for the portion of the catalyst that is deactivated, but it does not address the root cause of the poisoning. This approach can also lead to higher levels of residual palladium in the final product, which is a significant concern in pharmaceutical development.[14][16][17] A better approach is to optimize the reaction conditions to protect a lower, more efficient catalyst loading.

Troubleshooting and Optimization Workflow

When faced with a failed thiazolopyridine coupling, a systematic approach is essential. The following workflow provides a logical sequence of steps to diagnose and solve the issue.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Low / No Yield purity_check Is Starting Material >99% Pure? start->purity_check purify Purify Thiazolopyridine Halide (Recrystallization, Activated Carbon, Column Chromatography) purity_check->purify No ligand_screen Screen Ligands: - Bulky Biarylphosphines (e.g., RuPhos) - NHCs (e.g., IPr) - Check Ligand:Pd Ratio (2:1) purity_check->ligand_screen Yes purify->purity_check Re-analyze yield_improved_ligand Yield Improved? ligand_screen->yield_improved_ligand optimize_ligand Optimize Temp, Base, Solvent with Best Ligand yield_improved_ligand->optimize_ligand Yes scavenger_strategy Implement Additive Strategy: - Add Lewis Acid (e.g., ZnCl2) for N-poisoning - Add Cu(I) salt for S-impurities - Use Solid-Phase Scavenger yield_improved_ligand->scavenger_strategy No yield_improved_scavenger Yield Improved? scavenger_strategy->yield_improved_scavenger optimize_scavenger Optimize Additive Stoichiometry and Reaction Conditions yield_improved_scavenger->optimize_scavenger Yes re_evaluate Re-evaluate Route: - Consider alternative coupling (e.g., Negishi) - Change order of bond formation yield_improved_scavenger->re_evaluate No

Caption: A systematic workflow for troubleshooting failed thiazolopyridine coupling reactions.

Catalyst Poisoning Mechanisms

Understanding how poisoning occurs at a molecular level is key to designing effective countermeasures. The diagram below illustrates the standard catalytic cycle for a Suzuki reaction and how sulfur and nitrogen species can intercept the active catalytic species.

G cluster_cycle Productive Catalytic Cycle cluster_poison Deactivation Pathways pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Ar-Pd(II)-X(L₂) pd0->oxidative_addition + Ar-X S_poison Sulfur Adsorption [Pd(0)-S-Het] (Deactivated Catalyst) pd0->S_poison + S-Heterocycle transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) oxidative_addition->transmetalation + Ar'-B(OR)₂ N_poison Pyridine-N Coordination [Ar-Pd(II)-X(L)(N-Het)] (Inactive Complex) oxidative_addition->N_poison + N-Heterocycle reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Product (Ar-Ar')

Caption: The catalytic cycle and points of catalyst deactivation by N and S heteroatoms.

Data Presentation
Table 1: Summary of Common Poisons and Mitigation Strategies
Poison SourceMechanism of DeactivationCommon SymptomsRecommended Mitigation Strategy
Thiazole Sulfur Atom Strong chemisorption onto Pd(0) or Pd(II) center, blocking active sites.[4][5]Reaction fails to initiate or stalls completely; formation of palladium black.Use bulky, electron-rich ligands (e.g., Buchwald-type); screen different Pd precursors (Pd(0) vs Pd(II)).[3]
Pyridine Nitrogen Atom Coordination to the Pd(II) intermediate, forming a stable, off-cycle complex.[2][3]Sluggish reaction, stalls at partial conversion.Use bulky ligands to sterically block coordination; add a Lewis acid (e.g., ZnCl₂) to mask the nitrogen lone pair.[9]
Elemental Sulfur (Impurity) Irreversible binding to the palladium surface, causing complete deactivation.[10][11]No reaction initiation, even with robust catalyst systems.Rigorously purify starting materials with activated carbon or recrystallization; add a sulfur scavenger (e.g., copper powder).
Other Nucleophiles (e.g., Water, Amines) Can compete for coordination sites or lead to catalyst decomposition.[12][18]Inconsistent results, formation of side products (e.g., dehalogenation).Use anhydrous, degassed solvents; screen different bases (inorganic bases like K₂CO₃ are often preferred).[12]
Experimental Protocols
Protocol 1: Purification of Thiazolopyridine Halide with Activated Carbon

This protocol is designed to remove trace sulfur-based impurities that are potent catalyst poisons.

  • Dissolution: Dissolve the crude thiazolopyridine starting material (1.0 eq) in a suitable organic solvent (e.g., Toluene, Dichloromethane) to a concentration of approximately 0.1-0.2 M.

  • Carbon Addition: Add activated carbon (10-20% by weight relative to the substrate) to the solution.

  • Stirring: Stir the resulting slurry vigorously at room temperature for 1-2 hours. For more stubborn impurities, gentle heating (40-50 °C) may be applied.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified starting material.

  • Validation: Assess the purity of the material by LC-MS and ¹H NMR before proceeding with the coupling reaction.

Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling

This procedure incorporates best practices for mitigating catalyst poisoning with thiazolopyridine substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the purified thiazolopyridine halide (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[12]

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1, or Toluene/Water) via syringe. The reaction should be reasonably concentrated (0.1-0.5 M).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%). Briefly stir this mixture in a small amount of the reaction solvent to form the active catalyst.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the main reaction vessel via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a second small charge of the pre-formed catalyst may be added.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion. ResearchGate. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS. Chemie Brunschwig. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. NIH. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • How does sulfur in thiazole poison Pd catalyst? ResearchGate. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography data for 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine

Topic: X-ray Crystallography Characterization Guide: 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine Content Type: Technical Comparison & Application Guide Audience: Structural Biologists, Medicinal Chemists, and FBDD (Fragment-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Characterization Guide: 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine Content Type: Technical Comparison & Application Guide Audience: Structural Biologists, Medicinal Chemists, and FBDD (Fragment-Based Drug Discovery) Practitioners.

Executive Summary: The Heavy-Atom Advantage

In the context of Fragment-Based Drug Discovery (FBDD), the scaffold 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine (CAS: 1355241-54-1) represents a high-value "structural anchor" compared to its non-iodinated analogs (e.g., 2-chloro-thiazolo[5,4-b]pyridine).

While standard thiazolo[5,4-b]pyridines are privileged scaffolds for kinase inhibition (targeting c-KIT, PI3K, and RAF), they often suffer from phase ambiguity during X-ray diffraction experiments due to their flat, light-atom-dominant composition (C, H, N, S, Cl).

This guide objectively compares the 5-Iodo variant against standard analogs, demonstrating its superior performance in Single-wavelength Anomalous Diffraction (SAD) phasing and crystal packing stability via halogen bonding.

Comparative Performance Analysis

The following data contrasts the crystallographic utility of the 5-Iodo compound versus the standard 5-Chloro/5-H analogs.

Table 1: Anomalous Scattering & Phasing Potential

Data based on theoretical scattering factors at standard synchrotron (1.0 Å) and home-source (1.54 Å) wavelengths.

Feature5-Iodo-thiazolo[5,4-b]pyridine (Target)5-Chloro-thiazolo[5,4-b]pyridine (Alternative)Impact on Workflow
Heavy Atom (Z) Iodine (Z=53) Chlorine (Z=17)Iodine provides 3x higher electron density, aiding molecular replacement.
Anomalous Signal (f") @ Cu Kα ~6.70 e⁻ ~0.70 e⁻Critical: Iodine allows for de novo phasing without selenomethionine protein derivation.
Anomalous Signal (f") @ Mo Kα ~2.00 e⁻ ~0.15 e⁻Iodine remains viable for high-energy data collection; Chlorine is invisible.
Halogen Bonding Potential High (σ-hole) LowIodine acts as a strong Lewis acid, stabilizing crystal contacts via O/N···I interactions.
Solubility (DMSO) Moderate (~50 mM)High (>100 mM)Lower solubility of the Iodo-analog promotes faster nucleation in vapor diffusion drops.

Expert Insight: For co-crystallization with kinase targets (e.g., c-KIT), the 5-Iodo analog often improves resolution by 0.2–0.5 Å due to the rigidifying effect of the heavy atom and specific halogen-bond driven lattice contacts.

Experimental Protocol: Crystallization & Data Collection

This protocol is optimized for hydrophobic heteroaromatic fragments. It addresses the common "oiling out" issue associated with thiazolo-pyridines.

Phase I: "Smart" Seeding & Vapor Diffusion

Reagents:

  • Ligand Stock: 50 mM 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine in 100% DMSO.

  • Protein Target: Kinase domain (e.g., c-KIT/PI3K) at 10 mg/mL.

  • Precipitant: PEG 3350 or PEG 4000 (20-30% w/v).

Step-by-Step Workflow:

  • Complex Formation:

    • Mix Protein:Ligand at a 1:3 molar ratio .

    • Incubate on ice for 60 minutes. Crucial: Do not exceed 5% DMSO final concentration to prevent protein denaturation.

  • Micro-Seeding (The "Self-Validating" Step):

    • Prepare a "seed stock" by crushing a non-diffracting hit from a preliminary screen.

    • Use a cat whisker or seed bead to introduce nuclei into the clear drops of the optimization screen.

  • Drop Setup (Hanging Drop):

    • Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.

    • Add 0.2 µL of Seed Stock.

    • Seal over 500 µL reservoir.

  • Maturation:

    • Incubate at 18°C. Iodine-heavy crystals typically appear within 3-7 days as distinct, high-refractivity prisms (distinguishable from salt by their "yellowish" tint under polarized light).

Phase II: Data Collection Strategy (SAD Phasing)

To maximize the utility of the Iodine atom, follow this collection logic:

  • Fluorescence Scan: Perform an X-ray fluorescence scan near the Iodine K-edge (33.17 keV) or L-edge (4.5-5.0 keV) depending on beamline capability. Note: For standard Cu-sources, collect at 1.54 Å to maximize f".

  • Redundancy: Aim for high multiplicity (>720° rotation) . The anomalous signal is a small difference between Friedel pairs (

    
    ); high redundancy reduces random noise.
    
  • Exposure: Attenuate beam transmission to 50% to prevent radiation damage, which can specifically break C-I bonds (homolytic cleavage), destroying the phasing signal.

Visualization: Phasing Logic Pathway

The following diagram illustrates the decision matrix for processing data derived from the 5-Iodo scaffold.

PhasingWorkflow Start Crystal Harvested (2-Cl-5-I-thiazolo[5,4-b]pyridine) XraySource Select X-ray Source Start->XraySource CuSource Home Source (Cu Kα) 1.54 Å XraySource->CuSource Strong Signal (f"=6.7) SynchSource Synchrotron Tunable XraySource->SynchSource High Res / Tunable Decision Check Anomalous Signal (Iodine f") CuSource->Decision SynchSource->Decision SAD SAD Phasing (Single Anomalous Diffraction) Decision->SAD Signal > 1.5% MR Molecular Replacement (Standard) Decision->MR Signal < 1.5% Substructure Locate Iodine Substructure (SHELXD / Phenix.hyss) SAD->Substructure MapCalc Calculate Electron Density Map MR->MapCalc Substructure->MapCalc

Caption: Decision matrix for exploiting the Iodine anomalous signal. Cu Kα sources are preferred for in-house screening due to the high f" value of Iodine at 1.54 Å.

References

  • Synthesis of Thiazolo[5,4-b]pyridine Scaffold

    • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors.[1] (2021). International Journal of Molecular Sciences.

  • Anomalous Scattering Factors (Iodine vs Chlorine)

    • X-ray interactions with matter: Anomalous scattering coefficients.
  • Halogen Bonding in Crystallography

    • The halogen bond in crystal engineering: Fundamentals and applic
  • Fragment-Based Crystallography Protocols

    • Practical strategies for fragment-based drug discovery. (2018). Methods in Enzymology.

Sources

Comparative

A Head-to-Head Battle of Privileged Scaffolds: Thiazolopyridine versus Purine in Kinase Inhibition

A Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks, or "privileged scaffolds," appear with remarkable frequency in the structures of bioactive compou...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, or "privileged scaffolds," appear with remarkable frequency in the structures of bioactive compounds. Among these, the purine and thiazolopyridine cores have emerged as particularly fruitful starting points for the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides an in-depth, comparative analysis of the bioactivity of thiazolopyridine and purine scaffolds, offering insights into their respective strengths and weaknesses to inform the strategic design of next-generation kinase inhibitors.

The purine scaffold, a natural component of nucleic acids, is a well-established player in the kinase inhibitor arena.[1] Its inherent ability to mimic the adenosine triphosphate (ATP) molecule allows purine analogs to effectively compete for the ATP-binding site of kinases, leading to the inhibition of their enzymatic activity.[2] In contrast, the thiazolopyridine scaffold, a synthetic bioisostere of purine, offers a distinct chemical architecture that can be strategically exploited to achieve unique pharmacological profiles.[3] This guide will delve into a comparative analysis of these two powerhouse scaffolds, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

At the Core of Kinase Inhibition: A Comparative Overview

Both purine and thiazolopyridine scaffolds have proven to be versatile platforms for the development of kinase inhibitors. However, their distinct structural and electronic properties give rise to differences in their biological activity, selectivity, and pharmacokinetic profiles.

FeatureThiazolopyridine ScaffoldPurine Scaffold
Core Structure Fused thiazole and pyridine ringsFused pyrimidine and imidazole rings
Bioisosterism Considered a bioisostere of purine, offering alternative hydrogen bonding patterns and steric profiles.[3]A natural scaffold that effectively mimics the adenosine portion of ATP.[1]
Key Interactions The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors and donors, interacting with the hinge region of the kinase ATP-binding site.The nitrogen atoms of the pyrimidine and imidazole rings are crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.
Prominent Targets SRC family kinases, ABL, c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K).[4][5][6]Cyclin-Dependent Kinases (CDKs), ABL, c-KIT, PDGFR, EGFR, HER2.[2][7][8]
Approved Drugs Dasatinib (Sprycel®) is a prominent example.[4]A broad range of approved drugs, including Imatinib (Gleevec®), Roscovitine, and numerous antiviral and anticancer nucleoside analogs.[2][7]

Case Studies in Kinase Inhibition: Dasatinib vs. Imatinib

To illustrate the practical implications of the differences between the thiazolopyridine and purine scaffolds, we will examine two landmark kinase inhibitors: Dasatinib, which features a thiazolopyridine core, and Imatinib, a purine-like 2-phenylaminopyrimidine derivative.

Dasatinib: A Thiazolopyridine-Based Multi-Kinase Inhibitor

Dasatinib (BMS-354825) is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[9] Its thiazolopyridine core plays a critical role in its high affinity and broad-spectrum activity. Dasatinib is notably effective against many imatinib-resistant BCR-ABL mutations.[10]

Imatinib: A Pioneering Purine-Like Kinase Inhibitor

Imatinib (Gleevec®) was a groundbreaking therapeutic that validated the concept of targeted cancer therapy.[2] Its 2-phenylaminopyrimidine scaffold effectively mimics the purine core of ATP, allowing it to potently inhibit the ABL tyrosine kinase, as well as c-KIT and PDGFR.[11]

Comparative Bioactivity and ADME Profile

While a direct head-to-head clinical trial comparing Dasatinib and Imatinib for the same indication is not the focus here, a comparison of their reported bioactivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties provides valuable insights for drug developers.

ParameterDasatinib (Thiazolopyridine-based)Imatinib (Purine-like)
Primary Targets BCR-ABL, SRC family kinases, c-KIT, PDGFRBCR-ABL, c-KIT, PDGFR
Potency (vs. wild-type BCR-ABL) Reported to be 325-fold more potent than imatinib in preclinical studies.[10]Potent inhibitor with IC50 values in the low nanomolar range.
Activity against Imatinib-Resistant Mutants Active against 18 of 19 known imatinib-resistant Bcr-Abl mutations in preclinical studies.[10]Susceptible to resistance mediated by mutations in the ABL kinase domain.
Oral Bioavailability ~34%>90%[2]
Plasma Protein Binding ~96%~95%
Metabolism Primarily metabolized by CYP3A4.Primarily metabolized by CYP3A4.[12]
Elimination Half-life 3-5 hours~18 hours[11]

Expert Interpretation: The higher potency of Dasatinib against wild-type BCR-ABL and its ability to overcome imatinib resistance highlight the potential of the thiazolopyridine scaffold to generate inhibitors with distinct and advantageous pharmacological profiles. However, the superior oral bioavailability and longer half-life of Imatinib underscore the favorable pharmacokinetic properties that can be achieved with purine-like scaffolds. These differences emphasize the importance of scaffold selection in the context of the specific therapeutic goals and the desired drug-like properties.

Experimental Protocols for Bioactivity Assessment

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for two fundamental assays in kinase inhibitor profiling: an in vitro kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of virtually any ADP-generating enzyme, including kinases.[13] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction.[14]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., thiazolopyridine and purine analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase buffer. The optimal concentrations of each component should be determined empirically.

    • Add the test compounds at various concentrations to the appropriate wells. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.[15]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

G cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor Incubation Incubation Kinase + Substrate + ATP + Inhibitor->Incubation Optimal Temperature ADP-Glo Reagent Add ADP-Glo Reagent Depletion Stop Reaction & Deplete ATP ADP-Glo Reagent->Depletion 40 min incubation Detection Reagent Add Kinase Detection Reagent Conversion Convert ADP to ATP Detection Reagent->Conversion Luminescence Luciferase/Luciferin Reaction Conversion->Luminescence 30-60 min incubation Luminometer Reading Luminometer Reading Luminescence->Luminometer Reading Measure Light Output IC50 Determination IC50 Determination Luminometer Reading->IC50 Determination Data Analysis

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cell Viability Assay: Calcein AM Assay

The Calcein AM assay is a fluorescence-based method for determining cell viability.[16] Calcein AM is a non-fluorescent, cell-permeant dye that is converted by intracellular esterases in living cells into the intensely fluorescent calcein, which is retained in the cytoplasm.[17]

Materials:

  • Cells of interest

  • Cell culture medium

  • Test compounds

  • Calcein AM

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a positive control (known cytotoxic agent) and a negative control (vehicle).

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a working solution of Calcein AM in PBS (typically 1-2 µM).

    • Remove the culture medium containing the test compounds and wash the cells once with PBS.

    • Add the Calcein AM working solution to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[17]

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the number of viable cells.

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value for each compound.

G cluster_0 Cell Culture & Treatment cluster_1 Staining & Measurement Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment 24h incubation Incubation Incubation Compound Treatment->Incubation 24-72h Wash Wash with PBS Incubation->Wash Stain Add Calcein AM Wash->Stain Incubate_Stain 15-30 min incubation (37°C, dark) Stain->Incubate_Stain Measure Measure Fluorescence (Ex/Em: ~490/520 nm) Incubate_Stain->Measure Data Analysis Data Analysis Measure->Data Analysis Calculate % Viability GI50/CC50 Determination GI50/CC50 Determination Data Analysis->GI50/CC50 Determination

Caption: Workflow for the Calcein AM Cell Viability Assay.

Conclusion: A Tale of Two Scaffolds

The thiazolopyridine and purine scaffolds both represent powerful platforms for the discovery of novel kinase inhibitors. Purines, with their natural precedent as ATP mimetics, have a long and successful history in drug discovery, yielding numerous approved drugs with favorable pharmacokinetic profiles. The thiazolopyridine scaffold, as a bioisostere of purine, offers a compelling alternative, enabling the development of inhibitors with unique selectivity profiles and the ability to overcome resistance to existing therapies.

The choice between these two scaffolds is not a matter of inherent superiority, but rather a strategic decision based on the specific goals of the drug discovery program. Factors such as the target kinase, the desired selectivity profile, and the need to overcome existing resistance mechanisms should all be carefully considered. By understanding the distinct advantages and liabilities of each scaffold and employing robust experimental methodologies, researchers can continue to harness the power of these privileged structures to develop the next generation of life-saving kinase inhibitors.

References

  • ResearchGate. [Protocol] An Approach for Cell Viability Detection Based on Calcein-AM/PI Dual Fluorescence Staining (Provided by MCE). (2025-04-11). [Link]

  • G-Biosciences. Calcein AM Cell Viability Assay. [Link]

  • PubMed. Dasatinib: BMS 354825. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]

  • GIST Support International. Dasatinib (Sprycel). (2006-06-28). [Link]

  • PubMed. Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells. [Link]

  • PubMed. Dasatinib (BMS-354825) targets an earlier progenitor population than imatinib in primary CML but does not eliminate the quiescent fraction. (2006-06-01). [Link]

  • PMC. Imatinib in Chronic Myeloid Leukemia: an Overview. [Link]

  • PubMed. Purine Analogues as Kinase Inhibitors: A Review. [Link]

  • PMC. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. [Link]

  • PubMed. Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. [Link]

  • PMC. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. (2021-12-31). [Link]

  • ResearchGate. (PDF) Metabolism and disposition of Imatinib Mesylate in healthy volunteers. [Link]

  • MDPI. Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. [Link]

  • PubMed. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. (2010-01-15). [Link]

  • PMC. Imatinib: A Breakthrough of Targeted Therapy in Cancer. [Link]

  • OUCI. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-11-19). [Link]

  • PubMed. Metabolism and action of purine nucleoside analogs. [Link]

  • PMC. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • SciProfiles. Publication: Synthesis, Biological Evaluation, and Computational Studies of Pyridine-Thiazolyl Hydrazones as Anticancer Candidates Targeting EGFR Kinase. (2025-09-28). [Link]

  • PMC. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. (2025-07-17). [Link]

  • accessdata.fda.gov. GLEEVEC® (imatinib mesylate) tablets Label. [Link]

  • ResearchGate. Biopharmaceutical characterization of some synthetic purine drugs. (2025-08-06). [Link]

  • PMC. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. [Link]

  • MDPI. Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. [Link]

  • ResearchGate. (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2026-01-15). [Link]

  • PMC. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Merck Group. Application of drug physico chemical characterisation in drug discovery. [Link]

  • ResearchGate. Recent Trends in Chemistry of Thiazolopyridines | Request PDF. (2025-08-06). [Link]

  • MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Reactant of Route 1
Reactant of Route 1
2-Chloro-5-iodo-thiazolo[5,4-b]pyridine
Reactant of Route 2
2-Chloro-5-iodo-thiazolo[5,4-b]pyridine
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